N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - 303091-19-2

N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-3084225
CAS Number: 303091-19-2
Molecular Formula: C18H18Cl2FN3O
Molecular Weight: 382.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

NGB 2904 (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide)

    Compound 6 (PG01037, (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-trans-but-2-enyl)-4-pyridine-2-ylbenzamide))

      CJB 090 (N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide)

      • Compound Description: CJB 090 is a dopamine D3 receptor partial agonist that has demonstrated promising results in attenuating the discriminative and reinforcing effects of cocaine in rhesus monkeys . Unlike NGB 2904, a D3 antagonist, CJB 090 showed efficacy in reducing both cocaine- and food-maintained responding in animal models . This difference in intrinsic activity between the two compounds highlights the potential for developing D3-targeted therapeutics with varying pharmacological profiles.

      N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29)

      • Compound Description: Compound 29 exhibits an impressive pharmacological profile with a Ki(hD3) of 0.7 nM, a Ki(hD2L) of 93.3 nM, and a D2/D3 selectivity ratio of 133 . This compound emerged as a promising candidate due to its superior D3 receptor binding affinity and selectivity compared to the parent ligand, NGB 2904 . Moreover, it demonstrated potent antagonist activity at D3 receptors in functional assays, further supporting its potential as a valuable tool for investigating the role of D3 receptors in vivo .

      N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains

      • Compound Description: This series of compounds represents a focused exploration of structural modifications to the butyl linker in NGB 2904 . By introducing hydroxyl, acetyl, and cyclopropyl substitutions to the linker, researchers aimed to optimize D3 receptor affinity, selectivity, lipophilicity, and functional activity . These modifications led to the identification of analogues with improved drug-like properties, including enhanced D3 selectivity and reduced lipophilicity . Notably, some hydroxybutyl-linked analogues displayed partial agonist activity at D3 receptors .

      N-[4-[4-[(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-methoxy-2-naphthalencarboxamide (Compound 1)

      • Compound Description: This compound is a selective dopamine D3 receptor ligand. It was investigated for its potential as a PET radioligand for imaging D3 receptors in vivo . Despite its promising in vitro pharmacological profile, in vivo distribution studies in rats revealed that the cerebral uptake kinetics of its carbon-11 radiolabeled counterpart did not correlate with the regional expression of D3 receptors . This finding underscores the challenges in translating in vitro potency and selectivity to successful in vivo imaging agents.
      • Compound Description: Compound 2, similar to Compound 1, is a selective dopamine D3 receptor ligand investigated for its potential as a PET radioligand . Despite its in vitro selectivity, its carbon-11 labeled form did not exhibit suitable in vivo kinetics for imaging D3 receptor expression using PET . This finding, along with the results from Compound 1, underscores the importance of considering factors beyond in vitro binding affinity and selectivity when developing successful PET imaging agents.

      N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides

      • Compound Description: This group of compounds represents a further exploration of structural modifications around the arylcarboxamide region of NGB 2904, aiming to improve D3 receptor selectivity . Incorporation of a fluorine atom at the 3-position of the butyl linker led to the discovery of some of the most D3-selective compounds reported to date, exhibiting >1000-fold selectivity over D2 receptors . This finding emphasizes the substantial impact of subtle structural modifications on receptor selectivity within this class of compounds.

      N-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl) Substituted Cinnamoyl Amide Derivatives

      • Compound Description: This series of compounds investigates the effects of incorporating a cinnamoyl amide moiety into the structure, aiming to target dopamine D2 and D3 receptors . While most compounds exhibited high affinity for both receptors, some displayed distinct selectivity for D3 receptors . Notably, one compound acted as a full agonist at D3 receptors in a functional assay .
      • Compound Description: This series builds upon previous explorations of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides by introducing heterobiarylcarboxamide moieties and further functionalizing the linking chain . This research aimed to enhance D3 receptor affinity and selectivity while improving drug-like properties . These modifications led to the identification of highly potent and selective D3 receptor antagonists, some exhibiting >400-fold selectivity over D2 receptors . Notably, this study led to the discovery of the first enantioselective D3 antagonists, suggesting a role for specific binding regions on the D3 receptor in mediating enantioselectivity .

      Properties

      CAS Number

      303091-19-2

      Product Name

      N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

      IUPAC Name

      N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

      Molecular Formula

      C18H18Cl2FN3O

      Molecular Weight

      382.26

      InChI

      InChI=1S/C18H18Cl2FN3O/c19-15-2-1-3-16(18(15)20)22-17(25)12-23-8-10-24(11-9-23)14-6-4-13(21)5-7-14/h1-7H,8-12H2,(H,22,25)

      InChI Key

      MWBWUUGFDQJHPI-UHFFFAOYSA-N

      SMILES

      C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.